molecular formula C9H10BrFO2S B14040123 (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane

(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane

Cat. No.: B14040123
M. Wt: 281.14 g/mol
InChI Key: AFFCPEOOALLUMB-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of bromine, fluorine, and methoxy groups on a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 3-position of the phenyl ring.

    Fluorination: Introduction of the fluorine atom at the 2-position.

    Methoxylation: Introduction of methoxy groups at the 5 and 6 positions.

    Methylsulfane Addition: Introduction of the methylsulfane group.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, and fluorinating agents like Selectfluor for fluorination. Methoxylation can be achieved using methanol in the presence of a base, and the methylsulfane group can be introduced using methylthiol or dimethyl sulfide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. The methylsulfane group can participate in redox reactions, potentially affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-2-fluoro-5-methoxyphenyl)(methyl)sulfane: Lacks one methoxy group compared to the target compound.

    (3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(ethyl)sulfane: Contains an ethylsulfane group instead of a methylsulfane group.

    (3-Bromo-2-chloro-5,6-dimethoxyphenyl)(methyl)sulfane: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

(3-Bromo-2-fluoro-5,6-dimethoxyphenyl)(methyl)sulfane is unique due to the specific combination of substituents on the phenyl ring, which can result in distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with two methoxy groups and a methylsulfane group, provides a unique structural framework for further functionalization and application in various fields.

Properties

Molecular Formula

C9H10BrFO2S

Molecular Weight

281.14 g/mol

IUPAC Name

1-bromo-2-fluoro-4,5-dimethoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C9H10BrFO2S/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3

InChI Key

AFFCPEOOALLUMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1OC)SC)F)Br

Origin of Product

United States

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